rac 3-Hydroxyisobutyric Acid Sodum Salt
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Overview
Description
rac 3-Hydroxyisobutyric Acid Sodium Salt is a chemical compound with the molecular formula C4H8O3Na and a molecular weight of 127.094 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is a sodium salt derivative of 3-Hydroxyisobutyric Acid and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 3-Hydroxyisobutyric Acid Sodium Salt typically involves the neutralization of 3-Hydroxyisobutyric Acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
Industrial production of rac 3-Hydroxyisobutyric Acid Sodium Salt follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
rac 3-Hydroxyisobutyric Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds.
Scientific Research Applications
rac 3-Hydroxyisobutyric Acid Sodium Salt is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study metabolic pathways involving branched-chain amino acids.
Medicine: As a biomarker for certain metabolic disorders and in the study of diabetes and obesity.
Industry: In the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects by participating in metabolic pathways, particularly those involving the degradation of branched-chain amino acids like valine. It acts as an intermediate in these pathways and is involved in the regulation of energy metabolism. The molecular targets include enzymes such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutyric Acid Sodium Salt: Similar in structure but differs in the position of the hydroxyl group.
3-Hydroxyisobutyric Acid: The free acid form of the compound.
2-Hydroxyisobutyric Acid: Differs in the position of the hydroxyl group.
Uniqueness
rac 3-Hydroxyisobutyric Acid Sodium Salt is unique due to its specific role in metabolic pathways and its use as a biomarker in metabolic disorders. Its sodium salt form enhances its solubility in water, making it more suitable for certain applications compared to its free acid form .
Properties
Molecular Formula |
C4H8NaO3 |
---|---|
Molecular Weight |
127.09 g/mol |
InChI |
InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7); |
InChI Key |
HEPADQLSLFQCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(=O)O.[Na] |
Origin of Product |
United States |
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